molecular formula C9H7ClN2 B1418350 2-Chloro-3-methyl-1,5-naphthyridine CAS No. 1049030-27-4

2-Chloro-3-methyl-1,5-naphthyridine

Cat. No.: B1418350
CAS No.: 1049030-27-4
M. Wt: 178.62 g/mol
InChI Key: ZLMWTBCPHZEGLU-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the third position on the naphthyridine ring. The molecular formula of this compound is C9H7ClN2, and it has a molecular weight of 178.62 g/mol .

Scientific Research Applications

2-Chloro-3-methyl-1,5-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Safety and Hazards

The safety and hazards associated with 2-Chloro-3-methyl-1,5-naphthyridine are not explicitly mentioned in the retrieved papers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-1,5-naphthyridine typically involves the chlorination of a naphthyridine precursor. One common method involves the chlorination of a carbonyl derivative using phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). This reaction yields the corresponding 2-chloro-1,5-naphthyridine, which can then be methylated to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and methylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in these processes to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthyridines depending on the nucleophile used.

    Oxidation Reactions: Naphthyridine N-oxides are formed.

    Reduction Reactions: Dihydronaphthyridines are the major products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methyl-1,5-naphthyridine is unique due to the presence of both a chlorine atom and a methyl group on the naphthyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

2-chloro-3-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMWTBCPHZEGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049030-27-4
Record name 2-chloro-3-methyl-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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